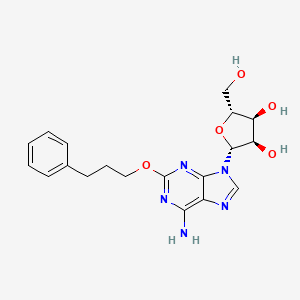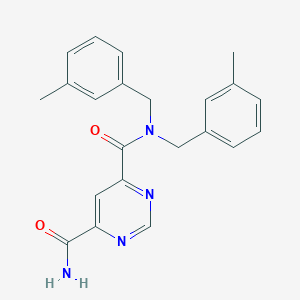
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide is an organic compound belonging to the class of pyrimidinecarboxylic acids and derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two 3-methylbenzyl groups and two carboxamide groups at positions 4 and 6. It has a molecular formula of C22H22N4O2 and a molecular weight of 374.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with 3-methylbenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance the efficiency and yield of the process. Additionally, solvent recycling and waste minimization strategies can be implemented to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the carboxamide groups.
Scientific Research Applications
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. Additionally, it can interact with microbial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide: A similar compound with fluorine substituents, known for its selective inhibition of matrix metalloproteinase-13 (MMP-13) and anticancer activity.
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide): Another similar compound with comparable structural features and biological activities.
Uniqueness
N4,N4-Bis(3-methylbenzyl)pyrimidine-4,6-dicarboxamide is unique due to its specific substitution pattern and the presence of 3-methylbenzyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-N,4-N-bis[(3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-15-5-3-7-17(9-15)12-26(13-18-8-4-6-16(2)10-18)22(28)20-11-19(21(23)27)24-14-25-20/h3-11,14H,12-13H2,1-2H3,(H2,23,27) |
InChI Key |
XARQOAOGKJJPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC2=CC=CC(=C2)C)C(=O)C3=NC=NC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


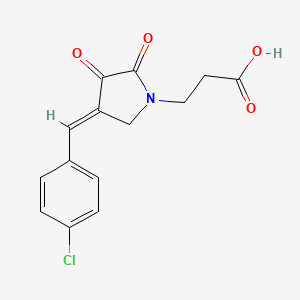
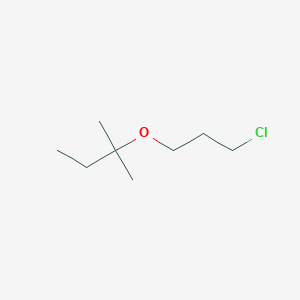
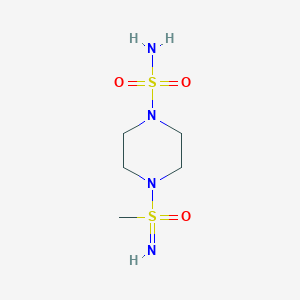
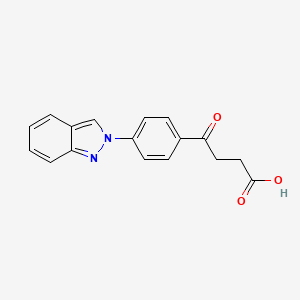
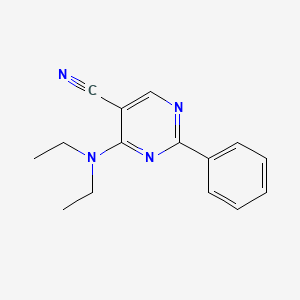
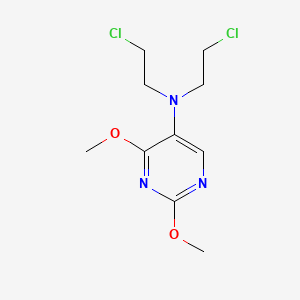
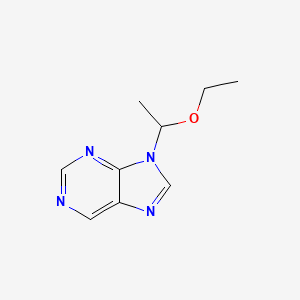
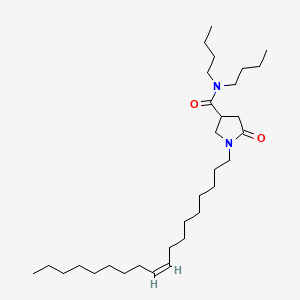
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)
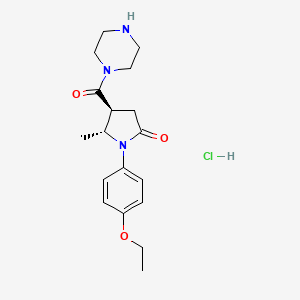
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-](/img/structure/B12920828.png)
![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
